molecular formula C15H16O2 B184439 1-Naphthyl valerate CAS No. 4298-98-0

1-Naphthyl valerate

Cat. No.: B184439
CAS No.: 4298-98-0
M. Wt: 228.29 g/mol
InChI Key: GRGNAHUPACBFOF-UHFFFAOYSA-N
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Description

Structurally, it consists of a naphthalene ring (1-position) linked via an ester bond to the valerate moiety . This compound is part of a broader class of naphthyl esters, which are often utilized in enzymatic assays (e.g., lipase activity detection) due to their hydrolysis into detectable products like 1-naphthol and valeric acid .

Properties

IUPAC Name

naphthalen-1-yl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-3-11-15(16)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNAHUPACBFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401003
Record name 1-Naphthyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4298-98-0
Record name 1-Naphthyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

1-Naphthyl valerate, an ester derived from naphthalene and valeric acid, has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, toxicity, and potential therapeutic applications.

This compound is characterized by its structure as an aromatic compound with a naphthyl group attached to a valerate moiety. Its molecular formula is C13H14O2C_{13}H_{14}O_2, and it has a molar mass of 218.25 g/mol. The compound is typically synthesized through esterification reactions involving naphthol and valeric acid.

Enzymatic Activity

Carboxylesterase Activity:
Research indicates that this compound serves as a substrate for carboxylesterases (CbEs), enzymes that hydrolyze ester bonds. In a study examining the effects of diet on carboxylesterase activity in tadpoles, it was found that 1-naphthyl acetate (1-NA) and 4-nitrophenyl valerate (4-NPV) were used as substrates to measure enzyme activity. The results showed significant differences in enzymatic activity based on dietary intake and exposure to pesticides like chlorpyrifos, which inhibited CbE activity significantly in both liver and intestinal tissues of exposed tadpoles .

Table 1: Enzymatic Activity of Carboxylesterases in Tadpoles

SubstrateMean Activity (nmol min⁻¹ mg⁻¹ protein)Diet TypeExposure Condition
1-Naphthyl Acetate (1-NA)6.03 ± 0.60LettuceControl
1.89 ± 0.13PelletControl
Significant inhibition observedLettuceChlorpyrifos Exposed
Not significantly differentPelletChlorpyrifos Exposed

Toxicological Studies

The toxicological profile of this compound has been explored in various animal studies, particularly concerning its effects on aquatic organisms. The compound demonstrated varying degrees of toxicity depending on concentration and exposure duration. For instance, exposure to higher concentrations led to significant behavioral changes and mortality rates among tadpole populations, indicating potential ecological risks associated with its use .

Chemical Reactions Analysis

Hydrolytic Reactions

Hydrolysis is the most extensively studied reaction for 1-naphthyl valerate, particularly in biological systems. The ester bond undergoes cleavage via enzymatic or chemical pathways:

Enzymatic Hydrolysis

  • Esterase Activity : this compound serves as a substrate for esterases and lipases. In human periodontal ligament studies, hydrolysis rates were quantified at physiological pH (7.0–8.0), with the enzyme activity measured as 0.60–0.90 µmol/min/mg protein (Table 1) .

  • pH Dependence : Activity decreases significantly at acidic pH (5.8), highlighting the enzyme’s optimal alkaline conditions .

Chemical Hydrolysis

Table 1: Hydrolysis Rates of Naphthyl Esters in Human Periodontal Ligament

SubstratepH 7.0 (µmol/min/mg)pH 8.0 (µmol/min/mg)
This compound0.600.90
1-Naphthyl acetate0.901.50
2-Naphthyl laurate0.180.30
Data sourced from enzymatic assays .

Comparative Reactivity

This compound exhibits slower hydrolysis compared to smaller esters (e.g., acetate) due to steric hindrance from the valeryl chain. Key findings:

  • Rate Hierarchy : 1-Naphthyl acetate > this compound > 2-naphthyl laurate .

  • Enzyme Specificity : Esterases show reduced affinity for bulkier substrates, aligning with Michaelis-Menten kinetics .

Degradation Pathways

  • Biotransformation : In vivo, this compound is metabolized to 1-naphthol, which undergoes further oxidation to 1,4-naphthoquinone via cytochrome P450 enzymes .

  • Environmental Fate : Microbial degradation in soil/water follows similar pathways, with half-lives ranging from hours to days depending on microbial activity .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Valerate Esters
Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
This compound 232.29 Not reported Not reported Low (hydrophobic)
Methyl valerate 116.16 -34 144–148 Miscible in organic solvents
Ethyl valerate 130.18 -93 163–165 Similar to methyl ester
Starch valerate Polymer N/A N/A Swells in water (125% index)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Naphthyl valerate, and how are purity and yield optimized?

  • Methodology : this compound is typically synthesized via esterification of 1-naphthol with valeric acid derivatives. Optimization involves catalytic acid/base conditions (e.g., H₂SO₄ or DMAP) and purification via column chromatography or recrystallization. Purity is validated using HPLC (e.g., C18 columns with methanol-water mobile phases) . For structural confirmation, gas chromatography coupled with mass spectrometry (GC-MS) or Fourier-transform microwave spectroscopy (FTMW) is recommended to resolve rotational constants and conformers .

Q. Which analytical techniques are critical for characterizing this compound’s structural and conformational properties?

  • Methodology :

  • Microwave Spectroscopy : Resolves rotational constants (e.g., B3LYP-D3BJ/6-31+G(d,p) or MP2/cc-pVDZ levels) to validate equilibrium structures .
  • HPLC : Validates purity (>99.5%) using C18 columns with methanol:water gradients .
  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments and confirms ester bond formation .

Q. What role do valerate derivatives play in modulating biological systems, such as gut microbiota or immune responses?

  • Methodology : Valerate’s effects are studied using in vitro models like Caco-2 epithelial monolayers to assess intestinal barrier integrity . Co-culture systems (e.g., Megasphaera elsdenii and Streptococcus thermophilus) quantify valerate production via cross-feeding interactions . In immune modulation, plasma valerate levels are measured using LC-MS in murine models treated with αPD-1 monoclonal antibodies to correlate with antitumor responses .

Advanced Research Questions

Q. How do computational models resolve decomposition pathways of valerate esters under varying combustion conditions?

  • Methodology : Kinetic models (e.g., 211 species and 1,368 reactions) simulate ethyl valerate combustion at low pressure (55 mbar) and high temperature (1,100–2,000 K). Pathways are validated via gas chromatography (GC) to identify intermediates like CH₃CHO and CH₂O. For this compound, MP2/cc-pVTZ calculations predict decomposition routes, though error compensations at MP2/cc-pVDZ may better align with experimental rotational constants .

Q. How can contradictory findings on valerate’s effects (e.g., intestinal protection vs. systemic inflammation) be reconciled experimentally?

  • Methodology :

  • Dose-Response Studies : Compare valerate concentrations (e.g., 1–10 mM) in Caco-2 monolayers to identify thresholds for barrier enhancement vs. cytotoxicity .
  • Multi-Omics Integration : Pair metabolomics (SCFA levels) with transcriptomics (e.g., RNA-seq of amygdala tissue) to map valerate’s dual roles in gut homeostasis and neuroinflammation .
  • Microbiome Modulation : Use anaerobic reactors to test valerate production from glycerol/ethanol substrates, noting pH and electron donor effects .

Q. What experimental designs minimize off-target effects when assessing this compound’s kinase inhibition?

  • Methodology :

  • Selectivity Assays : Screen against kinase panels (e.g., v-Src, Abl) using radiolabeled ATP-binding assays. Reference inhibitors (e.g., 1-NA-PP1) validate target specificity .
  • Conformational Analysis : Compare (a, a) and (g±, a) conformers via rovibrational spectroscopy to identify active binding geometries .
  • In Vivo Dosing : Administer sodium valerate in murine models at 100–200 mg/kg, monitoring GABA levels in brain/stool to isolate neurological effects from systemic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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